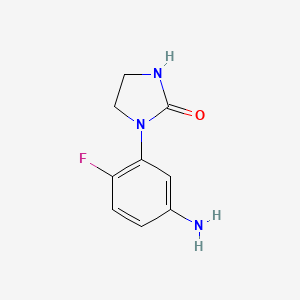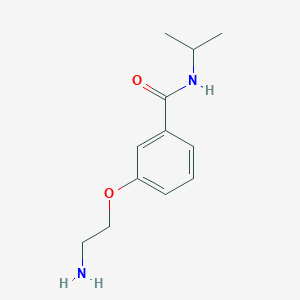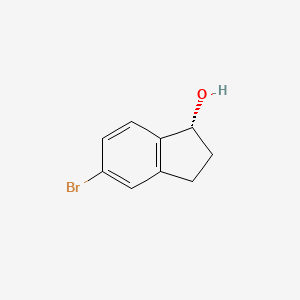
(R)-5-ブロモ-2,3-ジヒドロ-1H-インデン-1-オール
概要
説明
(R)-5-Bromo-2,3-dihydro-1H-inden-1-OL, also known as R-5-bromo-indenol, is an organic compound that belongs to the class of brominated indenols. It is a chiral molecule, with the R-configuration being the most abundant in nature. This compound is used in a range of applications, including chemical synthesis, drug discovery, and scientific research.
科学的研究の応用
環境修復
この化合物は、油田の巨大分子汚染物質の処理のための階層型MgAl水酸化物の開発に利用されてきました。 この用途では、この化合物が界面活性剤のワーム状ミセル凝集体の自己集合を誘起する能力を利用しており、これは多レベルの細孔構造を持つ吸着材料を作成するためのテンプレートとして機能します .
電気化学的エネルギー貯蔵
電気化学の分野では、「(R)-5-ブロモ-2,3-ジヒドロ-1H-インデン-1-オール」は二次元マンガン系材料の合成に役立っています。 これらの材料は、高い表面積対体積比、広い電気化学的電位窓、豊富なレドックス状態が特徴で、エネルギー貯蔵用途に適しています .
先端材料設計
この化合物は、DNA官能化されたプログラマブルハイブリッド生体材料の開発に役立っています。 これらの材料は、生体医薬品、臨床診断、ナノデバイスなど、ターゲットを絞った多重用途のために設計されており、プログラム可能なワトソン・クリック塩基対形成によるDNAの高い修飾能力を活用しています .
安全機器のカスタマイズ
また、危険な環境での使用のための本質的に安全な懐中電灯の設計にも適用されています。 この化合物の特性により、石油・ガス、化学製造、鉱業など、特定の業界の安全要件を満たすように懐中電灯をカスタマイズできます .
ピンホール検出技術
もう1つのユニークな用途は、電気絶縁の検査と試験に使用されるピンホール検出技術です。 この化合物は、アセンブリ内のシールドされたアイテムが十分に保護されていることを確認するのに役立ちます。これは、ヒポットテストなどの業界において重要です .
光物理学研究
「(R)-5-ブロモ-2,3-ジヒドロ-1H-インデン-1-オール」とは直接関連していませんが、光化学および光物理学の分野は、このような化合物が潜在的に適用される可能性のある分野です。 この分野の研究は、幅広い概念を網羅しており、この化合物の特性と交差する可能性のある原則を紹介しています .
特性
IUPAC Name |
(1R)-5-bromo-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXIUUZVRAOHBS-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1038919-63-9 | |
| Record name | (1R)-5-bromo-2,3-dihydro-1H-inden-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1518916.png)
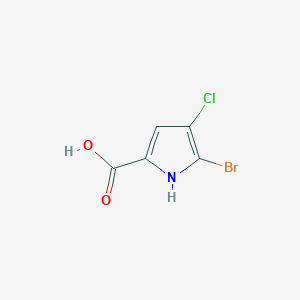
![2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate](/img/structure/B1518918.png)
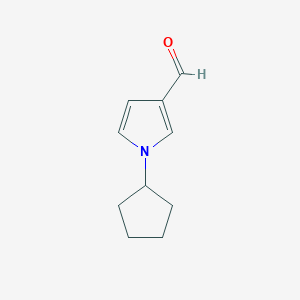

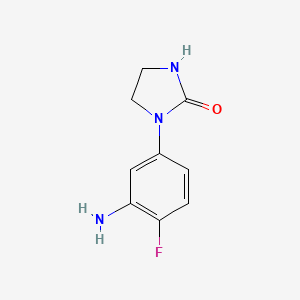
![3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1518927.png)
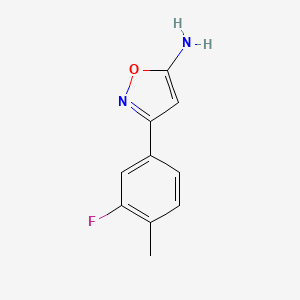
![2-[2-(Ethylamino)ethoxy]ethan-1-ol](/img/structure/B1518933.png)
![3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518934.png)
